molecular formula C15H14N2O4 B1245986 dichotomine C

dichotomine C

Cat. No. B1245986
M. Wt: 286.28 g/mol
InChI Key: WKUVQUIYZHZZFT-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

dichotomine C is a natural product found in Stellaria dichotoma with data available.

Scientific Research Applications

Enantioselective Synthesis and Antiallergic Effects

  • Enantioselective Synthesis : Dichotomine C, a β-carboline alkaloid, has been synthesized enantioselectively for the first time. This synthesis involved constructing a β-carboline framework using a microwave-assisted thermal electrocyclic reaction of a 1-azahexatriene system, followed by Sharpless asymmetric dihydroxylation (Omura et al., 2008).
  • Antiallergic Properties : Dichotomine C exhibits antiallergic effects. This was demonstrated through its inhibitory activity on the release of β-hexosaminidase in RBL-2H3 cells, a marker of antiallergic action (Omura et al., 2008).

Chemical Constituents and Isolation

  • Isolation from Natural Sources : Dichotomin, a compound related to dichotomine C, has been isolated from natural sources like Panicum dichotomiflorum. The structure of dichotomin was determined using techniques such as mass spectrometry and NMR (Munday et al., 1993).

Anti-Inflammatory Activity

  • Inhibition of Inflammatory Responses : β-Carboline alkaloids, including compounds related to dichotomine C, have shown significant anti-inflammatory potential. This was observed in the inhibition of NO production in LPS-treated RAW 264.7 cells (Chen et al., 2010).

properties

Molecular Formula

C15H14N2O4

Molecular Weight

286.28 g/mol

IUPAC Name

methyl 1-[(1R)-1,2-dihydroxyethyl]-9H-pyrido[3,4-b]indole-3-carboxylate

InChI

InChI=1S/C15H14N2O4/c1-21-15(20)11-6-9-8-4-2-3-5-10(8)16-13(9)14(17-11)12(19)7-18/h2-6,12,16,18-19H,7H2,1H3/t12-/m0/s1

InChI Key

WKUVQUIYZHZZFT-LBPRGKRZSA-N

Isomeric SMILES

COC(=O)C1=NC(=C2C(=C1)C3=CC=CC=C3N2)[C@H](CO)O

Canonical SMILES

COC(=O)C1=NC(=C2C(=C1)C3=CC=CC=C3N2)C(CO)O

synonyms

(S)-(-)-dichotomine C
dichotomine C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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